molecular formula C12H22N4O2 B11745573 tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate

tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B11745573
M. Wt: 254.33 g/mol
InChI Key: NHXPVARDIUIGGI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate can be achieved through several synthetic routes. One common method involves the following steps :

    Amination: Starting from 1-methyl-1H-pyrazol-5-amine, the compound undergoes amination.

    Reduction: The intermediate product is then reduced.

    Esterification: The reduced product undergoes esterification.

    Protection: The amino group is protected using trityl protection.

    Condensation: Finally, the protected intermediate is condensed to form the target compound.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The overall yield of this synthetic route is approximately 59.5% .

Chemical Reactions Analysis

Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxamides, while substitution reactions can produce various carbamate derivatives .

Properties

Molecular Formula

C12H22N4O2

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl N-[4-amino-2-(2-methylpropyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C12H22N4O2/c1-8(2)7-16-10(9(13)6-14-16)15-11(17)18-12(3,4)5/h6,8H,7,13H2,1-5H3,(H,15,17)

InChI Key

NHXPVARDIUIGGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C=N1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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